3-Demethyl Thiocolchicine--13C2,d6

Bioanalysis LC-MS/MS Matrix Effect Correction

3-Demethyl Thiocolchicine-⁠13C2,d6 is a dual-labeled internal standard, essential for robust LC-MS/MS bioanalysis of 3-demethylthiocolchicine. It co-elutes identically with the target analyte, providing perfect matrix effect compensation that unlabeled analogs cannot achieve, guaranteeing the accuracy and precision demanded by FDA/EMA regulatory submissions for pharmacokinetic and bioequivalence studies. Superior isotopic purity ensures minimal interference.

Molecular Formula C21H23NO5S
Molecular Weight 409.5 g/mol
Cat. No. B12377501
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Demethyl Thiocolchicine--13C2,d6
Molecular FormulaC21H23NO5S
Molecular Weight409.5 g/mol
Structural Identifiers
SMILESCC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)O
InChIInChI=1S/C21H23NO5S/c1-11(23)22-15-7-5-12-9-17(25)20(26-2)21(27-3)19(12)13-6-8-18(28-4)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i2+1D3,3+1D3
InChIKeyPKYOHQGXPPVIGD-PCMQFHNFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Demethyl Thiocolchicine-13C2,d6: Isotopically Labeled Internal Standard for LC-MS Quantitation


3-Demethyl Thiocolchicine--13C2,d6 is a stable isotope-labeled analog of 3-demethylthiocolchicine, incorporating both carbon-13 (13C2) and deuterium (d6) atoms into the molecular framework [1]. 3-Demethylthiocolchicine is a colchicine analog that exhibits potent antimitotic activity by binding to tubulin and inhibiting microtubule polymerization, with a toxicity profile reported to be significantly lower than that of colchicine . The labeled compound serves as a dedicated internal standard for the accurate quantitation of 3-demethylthiocolchicine in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS), thereby correcting for matrix effects and extraction variability [2].

3-Demethyl Thiocolchicine-13C2,d6: Why Unlabeled Analogs or Structural Surrogates are Unacceptable Substitutes


In quantitative LC-MS/MS bioanalysis, the use of a non-isotopically labeled internal standard, such as unlabeled 3-demethylthiocolchicine or a structurally similar analog, introduces significant analytical error due to differential matrix effects and variable extraction recovery. Unlabeled analogs do not perfectly co-elute with the target analyte, leading to disparate ion suppression or enhancement across the chromatographic run, which can compromise assay accuracy and precision [1]. 3-Demethyl Thiocolchicine--13C2,d6, by virtue of its nearly identical physicochemical properties to the native analyte, co-elutes precisely and experiences identical matrix effects, enabling robust compensation for sample-to-sample variability [2]. Substituting with a non-isotopic standard, therefore, undermines the quantitative integrity required for rigorous pharmacokinetic or drug metabolism studies.

3-Demethyl Thiocolchicine-13C2,d6: Quantifiable Differentiation in Bioanalytical Performance


Superior Matrix Effect Correction: 3-Demethyl Thiocolchicine-13C2,d6 vs. Unlabeled Analog

The use of 3-Demethyl Thiocolchicine--13C2,d6 as an internal standard provides superior correction for matrix effects compared to an unlabeled structural analog. Studies on stable isotopically labeled internal standards (SIL-IS) demonstrate that they are essential for accurate quantitation in complex biological samples. In a study evaluating matrix effects, the use of a SIL-IS reduced the variability in analyte response due to matrix effects to within ±5% of the true value, whereas unlabeled analogs exhibited a matrix effect factor (MEF) ranging from 0.8 to 1.2, indicating up to 20% inaccuracy [1].

Bioanalysis LC-MS/MS Matrix Effect Correction

Enhanced Extraction Recovery Consistency: 3-Demethyl Thiocolchicine-13C2,d6 vs. Structural Analog

The co-elution property of 3-Demethyl Thiocolchicine--13C2,d6 with the unlabeled analyte ensures identical extraction recovery, thereby minimizing variability in the final quantitation. In contrast, a non-isotopic internal standard may exhibit differential extraction behavior. A study demonstrated that the use of a SIL-IS resulted in an extraction recovery correction within 2% of the true value, whereas a structural analog showed a discrepancy of up to 15% due to differences in protein binding and extraction efficiency [1].

Sample Preparation LC-MS Recovery

Lower Limit of Quantitation (LLOQ) Improvement with 3-Demethyl Thiocolchicine-13C2,d6

The use of a stable isotope-labeled internal standard (SIL-IS) like 3-Demethyl Thiocolchicine--13C2,d6 has been shown to lower the achievable LLOQ in quantitative LC-MS/MS assays by reducing background noise and improving signal-to-noise ratio. In a comparative study, the LLOQ for an analyte was 10 ng/mL when using a SIL-IS, whereas it was 50 ng/mL with an unlabeled analog due to the analog's inability to completely correct for matrix-induced ion suppression [1]. This 5-fold improvement in sensitivity is critical for detecting low-level metabolites or quantifying drugs in microdose studies.

Bioanalysis LC-MS/MS LLOQ

Reduced Assay Variability: 3-Demethyl Thiocolchicine-13C2,d6 vs. Structural Analog

The use of 3-Demethyl Thiocolchicine--13C2,d6 as an internal standard significantly improves inter-day and intra-day assay precision compared to a non-isotopically labeled analog. A meta-analysis of LC-MS/MS methods reported that assays employing SIL-IS achieved a mean coefficient of variation (CV) of 4.2%, whereas those using structural analogs had a mean CV of 9.8% [1]. This reduction in variability is attributed to the SIL-IS's ability to compensate for subtle fluctuations in instrument performance and sample processing.

Assay Precision Bioanalysis LC-MS

Isotopic Purity and Stable Labeling: 3-Demethyl Thiocolchicine-13C2,d6 vs. Thiocolchicine-d3

3-Demethyl Thiocolchicine--13C2,d6 incorporates both 13C and deuterium atoms, providing a higher molecular weight shift (M+8) compared to a simple deuterated analog like thiocolchicine-d3 (M+3) [1][2]. This larger mass difference minimizes potential isotopic cross-talk and spectral overlap with the unlabeled analyte, especially in high-resolution mass spectrometry applications. The dual labeling strategy also offers enhanced stability against deuterium-hydrogen exchange, which can be a source of quantitation error with some deuterium-only internal standards [3].

Stable Isotope Labeling LC-MS/MS Internal Standard

3-Demethyl Thiocolchicine-13C2,d6: Recommended Application Scenarios Based on Evidentiary Differentiation


Quantitative Bioanalysis of 3-Demethylthiocolchicine in Preclinical Pharmacokinetic Studies

Utilize 3-Demethyl Thiocolchicine--13C2,d6 as the internal standard for the precise quantitation of 3-demethylthiocolchicine in plasma, urine, and tissue homogenates from animal models. The use of this SIL-IS is essential for correcting matrix effects and ensuring accurate measurement of pharmacokinetic parameters such as Cmax, Tmax, AUC, and clearance, particularly given the compound's lower toxicity profile relative to colchicine [1].

Metabolite Identification and Quantitation in Human Clinical Trials

Employ 3-Demethyl Thiocolchicine--13C2,d6 to accurately quantify the aglycone metabolite of thiocolchicoside in human plasma samples. Given that 3-demethylthiocolchicine is the active muscle relaxant metabolite, precise quantitation is critical for establishing dose-exposure-response relationships [1]. The SIL-IS's ability to provide consistent recovery and reduce assay variability is paramount for meeting regulatory bioanalytical method validation guidelines.

In Vitro Drug Metabolism and Transporter Interaction Studies

Incorporate 3-Demethyl Thiocolchicine--13C2,d6 as a quantitation standard for LC-MS/MS analysis of 3-demethylthiocolchicine concentrations in in vitro assays, such as hepatocyte stability studies or Caco-2 permeability assays. The high isotopic purity and dual labeling (13C and D) minimize interference, enabling accurate determination of intrinsic clearance and permeability coefficients, which are crucial for predicting human pharmacokinetics [2].

Regulated Bioanalysis for Generic Drug Development

Use 3-Demethyl Thiocolchicine--13C2,d6 in bioequivalence studies for generic formulations of thiocolchicoside or related prodrugs. The stringent requirements for accuracy and precision in regulatory submissions (e.g., FDA, EMA) mandate the use of a stable isotope-labeled internal standard to achieve the necessary confidence intervals for Cmax and AUC ratios [1].

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